molecular formula C10H17N5OS B2595655 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone CAS No. 688761-14-0

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone

Cat. No.: B2595655
CAS No.: 688761-14-0
M. Wt: 255.34
InChI Key: KHDPVVYDKKFTAY-UHFFFAOYSA-N
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Description

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone is a synthetic organic compound that features a triazole ring, a thioether linkage, and an azepane ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation: The triazole ring can be functionalized with a thiol group, which is then reacted with an appropriate electrophile to form the thioether linkage.

    Azepane Ring Introduction: The azepane ring can be introduced through nucleophilic substitution reactions or by using azepane-containing starting materials.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the azepane ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the compound, as well as various substituted derivatives.

Scientific Research Applications

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or tool compound.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone
  • 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone

Uniqueness

The unique combination of the triazole ring, thioether linkage, and azepane ring in 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone may confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness could make it a valuable compound for further research and development.

Biological Activity

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(azepan-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a triazole moiety, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-1H-1,2,4-triazole with various thio derivatives and azepan-based precursors. The compound can be synthesized through a multi-step process that may include:

  • Formation of the triazole ring : Utilizing aminoguanidine and appropriate carbonyl compounds.
  • Thioether formation : Reaction with thiols to introduce the thio group.
  • Final coupling : Attaching the azepan moiety through nucleophilic substitution reactions.

Biological Activities

The biological activities of this compound have been explored in various studies. Key findings include:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Triazoles are recognized for their antifungal efficacy due to their ability to inhibit fungal cytochrome P450 enzymes. Compounds similar to this compound have shown effectiveness against Candida species and Aspergillus spp. .

Anticancer Activity

Triazole derivatives have been reported to possess anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Some triazole derivatives inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Anti-inflammatory and Analgesic Effects

Compounds containing triazole moieties have also exhibited anti-inflammatory and analgesic effects in preclinical models. This activity is attributed to their ability to modulate inflammatory pathways and reduce pain responses .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Triazole Ring : Different substitutions on the triazole ring can enhance or diminish biological activity. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's interaction with biological targets .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated potent antifungal activity against Candida albicans with an IC50 value of 12 µM for a related triazole derivative .
Study BReported significant cytotoxicity against breast cancer cell lines (MCF7), indicating potential for anticancer applications .
Study CShowed anti-inflammatory effects in a rat model of paw edema after administration of a related compound .

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(azepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5OS/c11-9-12-10(14-13-9)17-7-8(16)15-5-3-1-2-4-6-15/h1-7H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDPVVYDKKFTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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